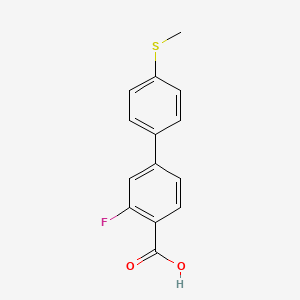

2-Fluoro-4-(4-methylthiophenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known for containing a benzene ring substituted with a fluoro group, a methylthiophenyl group, and a carboxylic acid group. Its synthesis and properties are of interest due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar fluorinated aromatic compounds often involves palladium-catalyzed, ortho C-H methylation and fluorination techniques, using commercially available directing groups. A relevant example includes the Pd-catalyzed methylation and fluorination of benzaldehydes, which might share similarities with the synthesis pathways of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid (Xiao-Yang Chen & E. J. Sorensen, 2018).

Molecular Structure Analysis

For compounds with a similar structural framework, techniques like powder X-ray diffraction (PXRD) and Hirshfeld surface analysis are employed to determine the molecular structure, revealing insights into intermolecular interactions and crystal packing (P. Chatterjee, 2023).

Chemical Reactions and Properties

Fluorinated aromatic compounds are known for participating in various chemical reactions, including nucleophilic aromatic substitution, which can significantly alter their chemical properties. The presence of a fluorine atom can influence the compound's reactivity, making it a subject of interest for synthesizing more complex molecules (U. Wittmann et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Molecular Structure and Metabolism Studies:

- Substituted benzoic acids, including compounds similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid, have been studied to understand their molecular properties and metabolic fate. For instance, research shows that glucuronidation and glycine conjugation reactions are dominant in the metabolism of these compounds (Ghauri et al., 1992).

2. Radiochemistry and Imaging:

- Compounds structurally similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid have been synthesized for potential applications in PET imaging. This research is pivotal in developing new imaging agents (Wang et al., 2014).

3. Environmental and Chemical Degradation Studies:

- Studies on fluorinated compounds in methanogenic consortia reveal their potential use in tracking the degradation of aromatic compounds, providing insights into environmental remediation techniques (Londry & Fedorak, 1993).

4. Organic Synthesis and Chemical Reactions:

- Research on the directed lithiation of benzoic acids, including fluorine-substituted variants, contributes to advancements in organic synthesis methodologies (Bennetau et al., 1995).

5. Development of Novel Compounds and Materials:

- Synthesis of novel fluorinated compounds, including derivatives of benzoic acid, is an active area of research with potential applications in creating new materials and drugs (Wittmann et al., 2006).

6. Liquid Crystal Research:

- The study of liquid crystals, including those derived from benzoic acids, contributes to the understanding of their properties and potential applications in displays and other technologies (Butcher et al., 1991).

7. Agricultural and Herbicide Research:

- Fluorine substitution in benzoic acids has been shown to alter the activity and selectivity of herbicides, demonstrating the potential for developing more effective agricultural chemicals (Hamprecht et al., 2004).

8. Advanced Polymer Research:

- Fluorinated benzoic acid derivatives are used in synthesizing high-performance polymers, contributing to advancements in materials science (Xiao et al., 2003).

Safety And Hazards

The safety and hazards associated with “2-Fluoro-4-(4-methylthiophenyl)benzoic acid” include hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation6.

Zukünftige Richtungen

The future directions for “2-Fluoro-4-(4-methylthiophenyl)benzoic acid” are not explicitly mentioned in the search results. However, given its unique properties, it may continue to be used in diverse scientific research1.

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAMQHFOKXKMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methylthiophenyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)